molecular formula C16H21NO5 B11826278 2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-

2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)-

Cat. No.: B11826278
M. Wt: 307.34 g/mol
InChI Key: VKBPREHKZKOMRW-ZOESHWHXSA-N
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Description

2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- is a complex organic compound characterized by its unique structural features This compound contains a nitro group, a methoxyphenyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- can be achieved through a multi-step process involving the following key steps:

    Formation of the Conjugated Diene System: This can be achieved through a Wittig reaction, where an appropriate aldehyde is reacted with a phosphonium ylide to form the diene.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of an intermediate compound using nitric acid and sulfuric acid.

    Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Final Assembly: The final product is obtained through a series of purification steps including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the nitration step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas and a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxyphenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2,7-Octadien-4-ol, 1-[(4-hydroxyphenyl)methoxy]-5-nitro-: Similar structure but with a hydroxy group instead of a methoxy group.

    2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-amino-: Similar structure but with an amino group instead of a nitro group.

Uniqueness

2,7-Octadien-4-ol, 1-[(4-methoxyphenyl)methoxy]-5-nitro-, (2E,4S,5R)- is unique due to the combination of its nitro group and methoxyphenyl group, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

(2E,4S,5R)-1-[(4-methoxyphenyl)methoxy]-5-nitroocta-2,7-dien-4-ol

InChI

InChI=1S/C16H21NO5/c1-3-5-15(17(19)20)16(18)6-4-11-22-12-13-7-9-14(21-2)10-8-13/h3-4,6-10,15-16,18H,1,5,11-12H2,2H3/b6-4+/t15-,16+/m1/s1

InChI Key

VKBPREHKZKOMRW-ZOESHWHXSA-N

Isomeric SMILES

COC1=CC=C(C=C1)COC/C=C/[C@@H]([C@@H](CC=C)[N+](=O)[O-])O

Canonical SMILES

COC1=CC=C(C=C1)COCC=CC(C(CC=C)[N+](=O)[O-])O

Origin of Product

United States

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